Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate

Synthetic methodology Process chemistry Azetidine building blocks

tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate (CAS 960401-34-7) is an N-Boc-protected 3-aryloxyazetidine building block with molecular formula C₁₅H₂₀N₂O₆ and molecular weight 324.33 g·mol⁻¹. The compound features a 3-(2-methoxy-4-nitrophenoxy) substitution on the azetidine ring, a combination that provides a defined balance of electron-withdrawing (nitro) and electron-donating (methoxy) character, and a polar surface area (PSA) of 93.82 Ų with a calculated LogP of 3.06.

Molecular Formula C15H20N2O6
Molecular Weight 324.33 g/mol
CAS No. 960401-34-7
Cat. No. B1394139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate
CAS960401-34-7
Molecular FormulaC15H20N2O6
Molecular Weight324.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])OC
InChIInChI=1S/C15H20N2O6/c1-15(2,3)23-14(18)16-8-11(9-16)22-12-6-5-10(17(19)20)7-13(12)21-4/h5-7,11H,8-9H2,1-4H3
InChIKeyGEGYXNNTJRXWKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate (CAS 960401-34-7): Procurement-Ready Physicochemical and Synthetic Profile


tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate (CAS 960401-34-7) is an N-Boc-protected 3-aryloxyazetidine building block with molecular formula C₁₅H₂₀N₂O₆ and molecular weight 324.33 g·mol⁻¹ . The compound features a 3-(2-methoxy-4-nitrophenoxy) substitution on the azetidine ring, a combination that provides a defined balance of electron-withdrawing (nitro) and electron-donating (methoxy) character, and a polar surface area (PSA) of 93.82 Ų with a calculated LogP of 3.06 . It is listed as an intermediate in patent WO2008/76562 for melanin-concentrating hormone (MCH) receptor antagonists .

Why N-Boc Protection Defines the Procurement Value of CAS 960401-34-7 Over the Free Amine and Alternative N-Protected Azetidine Analogs


The free amine 3-(2-methoxy-4-nitrophenoxy)azetidine (CAS 1310095-43-2) lacks the stability and handling advantages conferred by the N-Boc group, exhibiting higher nucleophilic reactivity that complicates storage and downstream selectivity . While alternative N-protecting groups such as Cbz or Fmoc are frequently employed on azetidine scaffolds, N-Boc azetidines uniquely balance acid-labile deprotection orthogonality with thermal and storage stability: for example, N-Boc-azetidine remains intact under TFA-mediated or thermolytic conditions that quantitatively cleave the N-Botc (tert-butoxythiocarbonyl) analog, enabling sequential deprotection strategies in complex syntheses [1]. This orthogonality, combined with the high-yielding synthetic access to the Boc-protected form, renders generic interchange with other protected or unprotected analogs scientifically unjustified without re-validation of the synthetic route.

Quantitative Differentiation Guide: CAS 960401-34-7 vs. Closest Analogs and Alternative N-Protected Azetidine Building Blocks


Synthesis Yield: CAS 960401-34-7 Achieves 95% Isolated Yield vs. Typical N-Cbz Azetidine Alkylation Yields of 74–79%

tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is prepared by reaction of 1-fluoro-2-methoxy-4-nitrobenzene (118 g, 689 mmol) with N-Boc-3-hydroxyazetidine (125 g, 724 mmol) using potassium tert-butoxide in THF at 0 °C, yielding 216 g (95%) of the title compound as a yellow solid after 30 min reaction time . In comparison, analogous N-Cbz-protected azetidinols undergoing calcium(II)-catalyzed Friedel–Crafts alkylation with phenols typically afford N-Cbz-azetidine products in 74–79% yield [1]. The 16–21 percentage-point yield advantage of the Boc-protected route translates to significantly lower starting material consumption and reduced purification burden at scale.

Synthetic methodology Process chemistry Azetidine building blocks Protecting group strategy

Purity Specification: Commercially Available at 98% (NLT) vs. Typical 95% Minimum for Unprotected Azetidine Analogs

Suppliers such as Synblock and MolCore list CAS 960401-34-7 with a purity specification of NLT 98% (Not Less Than 98%) . Multiple vendors including Bidepharm and CymitQuimica offer a minimum purity of 95% with batch-specific QC documentation (NMR, HPLC, GC) . In contrast, the unprotected free amine CAS 1310095-43-2 is listed without a defined purity specification from major catalog suppliers, and related 3-aryloxyazetidine free bases are typically supplied at a minimum of 95% purity without guaranteed higher-grade options . The availability of a 98% (NLT) grade for the Boc-protected form provides procurement teams with a higher-purity option for critical steps where trace amine impurities from premature deprotection could compromise yields.

Quality control Analytical chemistry Procurement specification Building block purity

Storage Stability: Defined 2–8 °C Storage Specification for CAS 960401-34-7 vs. Generic 'Dry, Sealed Place' for Unprotected Analogs

CAS 960401-34-7 carries a defined storage condition of 2–8 °C as specified by multiple chemical suppliers and the GHS safety data sheet . This reflects the compound's characterized thermal stability profile. In contrast, the free amine analog CAS 1310095-43-2 lacks a published specific storage temperature range, and chemically similar unprotected azetidines are typically stored under generic 'dry, sealed place' conditions . The defined cold-chain specification for the Boc-protected compound enables reliable stability prediction, shelf-life assignment, and compliant shipping documentation, which are critical for GMP and GLP procurement workflows.

Stability Storage Supply chain Handling

N-Boc Orthogonality: Selective Stability of CAS 960401-34-7 Under TFA/Thermolysis Conditions That Cleave N-Botc-Azetidine

The N-Boc group on CAS 960401-34-7 provides well-characterized orthogonality relative to other N-protecting groups. In a direct experimental comparison, treatment of a 1:1 mixture of N-Boc-azetidine and N-Botc-azetidine (tert-butoxythiocarbonyl analog) with TFA resulted in selective cleavage of the N-Botc group, leaving N-Boc-azetidine intact in ~1:1 ratio with unreacted N-Boc-azetidine; similarly, thermolysis in ethanol selectively removed N-Botc [1]. This orthogonality is critical for multi-step syntheses of MCH receptor antagonists and related bioactive molecules where sequential deprotection is required. The methoxy-nitro substitution pattern on the phenoxy ring further modulates the electron density of the azetidine nitrogen, potentially fine-tuning the Boc deprotection rate in a predictable manner relative to unsubstituted N-Boc-azetidine .

Protecting group orthogonality Deprotection selectivity Synthetic strategy Reaction compatibility

Patent Pedigree: Specifically Claimed Intermediate in WO2008/76562 for MCH Receptor Antagonists with Page-Level Traceability

tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is explicitly listed as an intermediate in granted patent WO2008/76562 (Eli Lilly and Company) on page/column 25, within the synthetic route to MCH receptor antagonists . This patent pedigree distinguishes CAS 960401-34-7 from generic azetidine building blocks that lack documented use in a specific therapeutic-target program. The patent's focus on obesity and related metabolic diseases provides a defined application context, enabling procurement teams to align sourcing decisions with IP-protected development programs. In contrast, closely related N-Boc-3-aryloxyazetidines lacking the 2-methoxy-4-nitro substitution pattern are not cited in this patent, meaning their use as drop-in replacements would fall outside the exemplified synthetic route.

Intellectual property MCH antagonists Obesity Metabolic disorders

Procurement-Driven Application Scenarios for CAS 960401-34-7 Based on Quantitative Differentiation Evidence


Multi-Step Synthesis of MCH Receptor Antagonist Libraries Requiring Orthogonal N-Deprotection

In medicinal chemistry campaigns targeting melanin-concentrating hormone receptor 1 (MCHR1) for obesity and metabolic disorders, CAS 960401-34-7 serves as a key intermediate (WO2008/76562) . The N-Boc group remains intact under TFA or thermolytic conditions that cleave alternative N-Botc protecting groups [1], allowing sequential deprotection strategies when the azetidine nitrogen must be unmasked at a specific synthetic stage without affecting other acid-labile functionalities. The 95% reported yield for the SNAr coupling step ensures cost-effective access to multi-gram quantities needed for parallel library synthesis.

GMP/GLP-Compliant Procurement Requiring Defined Cold-Chain Storage and ≥98% Purity Specification

For regulated preclinical development and process chemistry groups operating under GMP or GLP guidelines, CAS 960401-34-7 offers the combination of a defined 2–8 °C storage specification and commercial availability at NLT 98% purity with full QC documentation including NMR, HPLC, and LC-MS [1]. This contrasts with the unprotected free amine CAS 1310095-43-2, which lacks both a purity specification and a defined storage temperature range . The documented GHS safety data sheet further supports regulatory filing requirements.

Structure-Activity Relationship (SAR) Studies Exploiting the 2-Methoxy-4-Nitrophenoxy Electronic Profile

The 2-methoxy-4-nitrophenoxy substitution pattern provides a tunable electronic environment: the nitro group (electron-withdrawing, Hammett σₚ ≈ +0.78) combined with the methoxy group (electron-donating, σₚ ≈ −0.27) yields a net electron-deficient aryl ether with a calculated LogP of 3.06 and PSA of 93.82 Ų . This specific electronic profile, unavailable in unsubstituted or mono-substituted N-Boc-3-phenoxyazetidine analogs, makes CAS 960401-34-7 the appropriate building block for SAR studies where both the nitro group (for potential bioreduction or hydrogen-bonding interactions) and the methoxy group (for solubility modulation) must be present at defined positions on the phenoxy ring.

Process Chemistry Scale-Up Leveraging the High-Yielding, Chromatography-Free Isolation Protocol

The published synthesis of CAS 960401-34-7 proceeds via a one-step SNAr reaction between 1-fluoro-2-methoxy-4-nitrobenzene and N-Boc-3-hydroxyazetidine using KOtBu in THF at 0 °C, achieving 95% isolated yield (216 g scale) after simple extractive workup and drying—no chromatographic purification required . This contrasts with many N-Cbz-protected azetidine syntheses that require chromatographic separation and deliver lower yields (74–79%) [1]. For process chemistry teams evaluating scalable routes, the chromatography-free isolation at high yield directly reduces solvent consumption, cycle time, and cost of goods.

Quote Request

Request a Quote for Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.